1-(1,3-benzodioxol-5-yl)-1H-tetrazole

Description

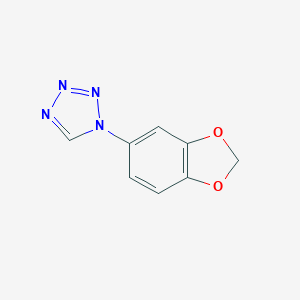

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c1-2-7-8(14-5-13-7)3-6(1)12-4-9-10-11-12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJHORVHVFLLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C=NN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320492 | |

| Record name | 1-(1,3-benzodioxol-5-yl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826472 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

326874-59-3 | |

| Record name | 1-(1,3-benzodioxol-5-yl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole (CAS No. 326874-59-3), a heterocyclic compound of significant interest in medicinal chemistry. The molecule integrates a 1,3-benzodioxole moiety, a prevalent scaffold in natural products and pharmaceuticals, with a 1H-tetrazole ring, a well-established bioisostere for the carboxylic acid group. Understanding its core physicochemical characteristics—such as lipophilicity, acidity, and solubility—is paramount for its potential development as a therapeutic agent. This document synthesizes available computational data with established theoretical principles for tetrazole derivatives. Furthermore, it outlines rigorous, field-proven experimental protocols for the empirical determination of these critical parameters, offering a self-validating framework for researchers in drug discovery and development.

Introduction and Molecular Overview

1-(1,3-Benzodioxol-5-yl)-1H-tetrazole is a unique aromatic heterocyclic compound. Its structure is defined by the fusion of two key pharmacophores:

-

The 1,3-Benzodioxole Ring: Also known as the methylenedioxyphenyl group, this moiety is a structural component of numerous bioactive molecules, including safrole, and is often used in drug design to modulate metabolic stability and receptor interactions.

-

The 1H-Tetrazole Ring: This nitrogen-rich five-membered ring is a critical functional group in medicinal chemistry. With a pKa comparable to that of carboxylic acids, it serves as a non-classical bioisostere, offering improved metabolic stability and oral bioavailability in many drug candidates.[1][2]

The convergence of these two groups suggests that 1-(1,3-benzodioxol-5-yl)-1H-tetrazole may possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide serves to characterize the fundamental physicochemical properties that govern its behavior in biological systems, providing both computational predictions and the requisite experimental methodologies for their validation.

Chemical Structure:

Core Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can consolidate computed values and draw informed inferences from the well-documented behavior of its constituent moieties.[3][4]

Summary of Properties

The following table summarizes the key physicochemical parameters for 1-(1,3-benzodioxol-5-yl)-1H-tetrazole. It is critical to note that many of these values are computationally derived and await experimental verification.

| Property | Value / Expected Range | Data Source | Significance in Drug Development |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-1H-tetrazole | - | Unambiguous chemical identification. |

| CAS Number | 326874-59-3 | [3][4] | Unique registry identifier. |

| Molecular Formula | C₈H₆N₄O₂ | [3][4] | Elemental composition. |

| Molecular Weight | 190.16 g/mol | [3][4] | Influences diffusion and transport properties. |

| Melting Point | Not available | [4] | Purity indicator; affects dissolution rate. |

| XLogP3-AA (LogP) | 1.7 | Computed[5] | Predicts lipophilicity and membrane permeability. |

| pKa (Acidity) | ~4.8 (Predicted) | Inferred from parent tetrazoles[1] | Determines ionization state at physiological pH. |

| Aqueous Solubility | Not available | [3] | Critical for absorption and formulation. |

| Hydrogen Bond Donors | 0 | Computed[5] | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 4 | Computed[5] | Influences solubility and receptor binding. |

| Rotatable Bonds | 1 | Computed[5] | Relates to conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 63.9 Ų | Computed[5] | Predicts cell permeability and oral bioavailability. |

Detailed Analysis

-

Lipophilicity (LogP): The computed XLogP3 value of 1.7 suggests a balanced hydrophilic-lipophilic character.[5] This is a favorable range for many orally administered drugs, as it often correlates with adequate membrane permeability without excessive partitioning into lipid bilayers, which can lead to poor distribution. The lipophilic benzodioxole group is balanced by the polar, ionizable tetrazole ring.

-

Acidity (pKa): The most significant acidic proton is on the tetrazole ring. Parent tetrazoles exhibit a pKa of approximately 4.89, similar to acetic acid.[1] This acidity arises from the high degree of N-substitution, which allows for effective delocalization and stabilization of the resulting negative charge in the conjugate base. At a physiological pH of 7.4, the tetrazole ring will be predominantly deprotonated and exist as an anion, which significantly influences its solubility and interactions with biological targets.

-

Topological Polar Surface Area (TPSA): The computed TPSA is 63.9 Ų.[5] TPSA is a strong predictor of drug transport properties. A value below 140 Ų is generally associated with good cell membrane permeability, and a value below 90 Ų is often linked to good blood-brain barrier penetration. This TPSA value suggests the molecule has a high probability of good oral bioavailability.

Experimental Protocols for Physicochemical Characterization

To move beyond computational estimates, rigorous experimental validation is essential. The following sections describe standard, self-validating protocols for determining the key physicochemical properties.

Determination of Lipophilicity (LogP) by RP-HPLC

The causality behind this method lies in the principle that a compound's retention time on a nonpolar stationary phase is directly proportional to its lipophilicity.

Methodology:

-

System Preparation: Utilize a C18 reverse-phase HPLC column equilibrated with a mobile phase of acetonitrile and water.

-

Standard Selection: Prepare a series of standard compounds with known LogP values that bracket the expected value of 1.7 (e.g., uracil, toluene, naphthalene).

-

Calibration Curve Construction: Inject each standard and record its retention time (t_R_). Plot the known LogP values of the standards against their corresponding log k' values, where k' (retention factor) = (t_R_ - t₀) / t₀. (t₀ is the column dead time).

-

Sample Analysis: Prepare a solution of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole in the mobile phase. Inject the sample and determine its retention time.

-

LogP Calculation: Calculate the log k' for the test compound and interpolate its LogP value from the linear regression of the calibration curve.

-

Self-Validation: The linearity of the calibration curve (R² > 0.99) and the inclusion of quality control standards validate the accuracy of the measurement.

Spectroscopic and Structural Insights

Confirmation of the compound's identity and purity is achieved through spectroscopic analysis. Based on its structure, the following spectral features are anticipated:

-

¹H NMR: The spectrum should reveal distinct signals for the aromatic protons on the benzodioxole ring, a characteristic singlet for the methylene (-O-CH₂-O-) protons around 6.0 ppm, and a downfield singlet for the lone proton on the tetrazole ring (C-H).

-

¹³C NMR: The carbon spectrum will show signals for the unique carbons of the benzodioxole system, the methylene carbon, and the single carbon atom within the tetrazole ring, which typically appears significantly downfield. [1]* FT-IR: Key vibrational bands would include C-H stretching for the aromatic and methylene groups, C=C and C=N stretching within the aromatic rings, and characteristic C-O ether stretches from the dioxole moiety.

Conclusion and Future Directions

1-(1,3-Benzodioxol-5-yl)-1H-tetrazole presents a compelling profile for further investigation in drug discovery. Its computationally derived properties (LogP ~1.7, TPSA ~64 Ų) are promising for oral bioavailability. The acidic nature of the tetrazole ring (pKa ~4.8) is a critical feature that will govern its behavior in physiological environments.

The immediate and most crucial future direction is the experimental validation of these computed properties. The protocols outlined in this guide provide a robust framework for obtaining reliable empirical data for LogP, pKa, and aqueous solubility. Subsequent studies should focus on solid-state characterization (crystallinity, polymorphism), chemical stability profiling under various pH and oxidative conditions, and in vitro ADME assays to build a comprehensive profile for this promising molecule.

References

-

PubChem. (n.d.). 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol. National Center for Biotechnology Information. Retrieved from [Link]

-

Frontiers in Chemistry. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers Media S.A. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1,3-benzodioxol-5-yl)-5-(ethylsulfanyl)-1H-tetraazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1,3-benzodioxol-5-yl)-2H-tetrazol-1-ium. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (2024). 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol. Retrieved from [Link]

-

CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity. Retrieved from [Link]

-

South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. Sabinet. Retrieved from [Link]

-

Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Retrieved from [Link]

-

International Journal of Advanced Chemistry Research. (n.d.). Synthesis, characterization and biological evaluation of tetrazole derivatives. Retrieved from [Link]

-

Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

-

PubChem. (n.d.). N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-(1,3-benzodioxol-2-yl)-2H-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (2025). N-(benzo[d]d[6][7]ioxol-5-ylmethyl)-1H-tetrazol-5-amine. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 1-(1,3-benzodioxol-5-yl)-1H-tetrazole. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

-

Journal of Physics and Chemistry of Materials. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. scielo.org.za [scielo.org.za]

- 3. 326874-59-3|1-(1,3-benzodioxol-5-yl)-1H-tetrazole|1-(1,3-benzodioxol-5-yl)-1H-tetrazole| -范德生物科技公司 [bio-fount.com]

- 4. cas 326874-59-3|| where to buy 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole [english.chemenu.com]

- 5. 1-(1,3-benzodioxol-5-yl)-2H-tetrazol-1-ium | C8H7N4O2+ | CID 159240744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol | C8H6N4O2S | CID 3150667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(1,3-benzodioxol-5-yl)-5-(ethylsulfanyl)-1H-tetraazole | C10H10N4O2S | CID 771119 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details its chemical structure, molecular weight, and key physicochemical properties. While specific experimental data for this compound is limited in publicly accessible literature, this guide outlines a probable synthetic route based on established methodologies for tetrazole synthesis. Furthermore, it discusses the potential applications of this molecule, drawing insights from the known biological and chemical activities of its constituent moieties: the 1,3-benzodioxole and the 1H-tetrazole rings.

Introduction

1-(1,3-Benzodioxol-5-yl)-1H-tetrazole (Figure 1) is a noteworthy organic molecule that integrates two key pharmacophores: the 1,3-benzodioxole (also known as methylenedioxyphenyl) group and a 1H-tetrazole ring. The 1,3-benzodioxole moiety is a common structural feature in numerous natural products and synthetic compounds with diverse biological activities. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] The combination of these two structural motifs in a single molecule suggests a potential for unique pharmacological profiles and applications in materials science.

Molecular Structure and Properties

A thorough analysis of available chemical databases has identified the key properties of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole.

Chemical Structure

The structure of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole consists of a 1,3-benzodioxole ring system where the phenyl group is substituted at the 5-position with a 1H-tetrazole ring linked via a nitrogen atom.

Figure 2. Proposed synthetic workflow for 1-(1,3-benzodioxol-5-yl)-1H-tetrazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on analogous syntheses and should be optimized for safety and efficiency in a laboratory setting.

Materials:

-

1,3-Benzodioxol-5-amine

-

Triethyl orthoformate

-

Sodium azide (Caution: Highly toxic and potentially explosive)

-

Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃) (optional catalyst)

-

Dimethylformamide (DMF) or Glacial Acetic Acid (solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-benzodioxol-5-amine (1 equivalent) in the chosen solvent (e.g., DMF).

-

Addition of Reagents: To the stirred solution, add triethyl orthoformate (1.2 equivalents) followed by sodium azide (1.5 equivalents). If a catalyst is used, add Yb(OTf)₃ (e.g., 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3 to protonate the tetrazole and precipitate the product.

-

Isolation: The resulting precipitate can be collected by vacuum filtration. Alternatively, the product can be extracted into an organic solvent such as ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium or magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 1-(1,3-benzodioxol-5-yl)-1H-tetrazole.

Causality in Experimental Choices:

-

Triethyl orthoformate: Acts as a dehydrating agent and a source of a one-carbon unit required for the formation of the tetrazole ring from the amine.

-

Sodium Azide: Provides the necessary four nitrogen atoms for the tetrazole ring. Extreme caution must be exercised when handling azides.

-

Solvent Choice: DMF or acetic acid are commonly used as they are polar aprotic solvents that can dissolve the reactants and facilitate the reaction at elevated temperatures.

-

Catalyst: A Lewis acid catalyst like Yb(OTf)₃ can activate the intermediate species, leading to faster reaction times and potentially higher yields. [2]

Potential Applications and Fields of Research

The unique combination of the 1,3-benzodioxole and 1H-tetrazole moieties suggests several promising avenues for research and application.

Medicinal Chemistry

-

Bioisosterism: The tetrazole ring is a well-known bioisostere of the carboxylic acid group. [1]Therefore, 1-(1,3-benzodioxol-5-yl)-1H-tetrazole could be investigated as a metabolically stable analog of corresponding benzoic acid derivatives in various drug discovery programs.

-

Antimicrobial and Antifungal Activity: A closely related compound, 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol, has been investigated for its potential as an antimicrobial and antifungal agent. [3]It is plausible that the parent compound may also exhibit similar biological activities.

-

Anticancer Applications: The 1,3-benzodioxole scaffold is present in several compounds with reported anticancer properties. The tetrazole moiety is also found in some anticancer drugs. The synergistic effect of these two groups could lead to the development of novel anticancer agents.

Materials Science

-

Corrosion Inhibition: Tetrazole derivatives are known to be effective corrosion inhibitors for various metals. The nitrogen atoms in the tetrazole ring can coordinate with metal surfaces, forming a protective layer.

-

Energetic Materials: Tetrazoles are nitrogen-rich compounds and are sometimes used in the development of high-energy materials. [4]

Characterization and Analytical Data (Predicted)

While specific experimental spectra for 1-(1,3-benzodioxol-5-yl)-1H-tetrazole are not available, predictions can be made based on the known spectral data of its constituent parts and related molecules. [5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring, a singlet for the methylene protons of the dioxole group, and a distinct singlet for the proton on the tetrazole ring.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the benzodioxole and tetrazole rings.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for the C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic ring, C-O-C stretching of the dioxole ring, and N=N and C=N stretching vibrations characteristic of the tetrazole ring.

Conclusion

1-(1,3-benzodioxol-5-yl)-1H-tetrazole is a compound with significant potential in both medicinal chemistry and materials science. While detailed experimental data remains to be published, this guide provides a solid foundation for researchers interested in its synthesis and exploration. The proposed synthetic route is based on reliable and well-documented chemical transformations. Further research into the synthesis, characterization, and evaluation of the biological and material properties of this compound is highly encouraged to unlock its full potential.

References

- Smolecule. (2023, August 17). 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol.

- PubChem. (n.d.). 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol.

- Thoreauchem. (n.d.). 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol.

- PubChem. (n.d.). 1-(1,3-benzodioxol-5-yl)-2H-tetrazol-1-ium.

- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.).

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022, June 10).

- A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009, October 6).

- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.

- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).

- ChemicalBook. (n.d.). Tetrazole(288-94-8) 1H NMR spectrum.

- Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi-azide and Cu-free click reactions. (n.d.).

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.).

- Wikipedia. (n.d.). Tetrazole.

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.).

- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.).

- NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-.

- Al-Nahrain Journal of Science. (2025, February 5). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review.

- Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PubMed Central.

- Google Patents. (n.d.). WO2006050922A1 - Process for the synthesis of tetrazoles.

- NIST. (n.d.). 1,3-Benzodioxole, 5-propyl-.

Sources

- 1. WO2006050922A1 - Process for the synthesis of tetrazoles - Google Patents [patents.google.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. real.mtak.hu [real.mtak.hu]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Benzodioxole(274-09-9) 1H NMR spectrum [chemicalbook.com]

- 7. Tetrazole(288-94-8) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Characterization of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, nitrogen-rich heterocyclic compounds are of paramount importance. Among these, tetrazoles stand out due to their unique physicochemical properties, often serving as bioisosteres for carboxylic acids, which enhances their lipophilicity and metabolic stability. The compound 1-(1,3-benzodioxol-5-yl)-1H-tetrazole merges the well-established 1,3-benzodioxole scaffold, a structural motif present in numerous natural products and pharmacologically active molecules, with the versatile 1H-tetrazole ring. This combination presents a promising candidate for further investigation in drug discovery programs.

The unambiguous structural elucidation and purity assessment of such novel compounds are foundational to any research and development effort. This technical guide provides an in-depth analysis of the key spectroscopic techniques required for the comprehensive characterization of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole. As direct experimental data for this specific molecule is not widely published, this document synthesizes information from analogous structures and first principles to present a predictive but robust spectroscopic profile. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but the causal reasoning behind the expected spectral features. This guide is designed for researchers, scientists, and drug development professionals, providing both predictive data and the practical protocols necessary for its acquisition and interpretation.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 1-(1,3-benzodioxol-5-yl)-1H-tetrazole consists of a 1,3-benzodioxole ring system connected via a carbon-nitrogen bond to the N1 position of a 1H-tetrazole ring.

Figure 1: Molecular structure of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole with atom numbering.

The key structural features influencing the spectroscopic data are:

-

Aromatic Protons: Three protons on the benzodioxole ring in distinct electronic environments.

-

Methylene Protons: The isolated -O-CH₂-O- group of the dioxole ring.

-

Tetrazole Proton: A single proton on the tetrazole ring.

-

Quaternary Carbons: Several carbons with no attached protons, including those at the ring junctions and within the tetrazole ring.

-

Heteroatoms: Multiple nitrogen and oxygen atoms that significantly influence the electronic environment of adjacent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, a detailed structural map can be constructed.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is expected to show signals corresponding to the five protons in the molecule, each with a distinct chemical shift and splitting pattern based on its neighboring protons. The analysis of a similar structure, 1-phenyl-1H-tetrazole, shows the tetrazole proton as a singlet significantly downfield, around 8.20 ppm, due to the deshielding effect of the aromatic and heterocyclic systems. The protons on the benzodioxole ring will have chemical shifts and multiplicities characteristic of a tri-substituted benzene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 9.2 | Singlet (s) | 1H | H-5 (Tetrazole) | Deshielded by the aromatic system and adjacent nitrogen atoms. Expected to be further downfield than in 1-phenyl-1H-tetrazole due to the electron-donating benzodioxole group. |

| ~7.3 - 7.5 | Doublet (d) | 1H | H-6' | Ortho-coupled to H-7'. Appears as a doublet. |

| ~7.2 - 7.4 | Doublet of doublets (dd) | 1H | H-4' | Ortho-coupled to H-7' and meta-coupled to H-6'. |

| ~7.0 - 7.2 | Doublet (d) | 1H | H-7' | Ortho-coupled to H-6' and H-4'. |

| ~6.1 - 6.3 | Singlet (s) | 2H | H-2' (O-CH₂-O) | Protons of the methylene bridge are chemically equivalent and appear as a characteristic singlet. |

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom. The chemical shift values are predicted based on the known values for 1,3-benzodioxole and substituted tetrazoles. The carbon atom of the tetrazole ring (C-5) is typically found in the range of 140-155 ppm.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150.0 | C-8' / C-9' | Aromatic carbons attached to oxygen, highly deshielded. |

| ~145.0 | C-5 (Tetrazole) | Characteristic chemical shift for the tetrazole ring carbon. |

| ~128.0 | C-5' | Quaternary carbon of the benzodioxole ring attached to the tetrazole. |

| ~122.0 | C-7' | Aromatic CH carbon. |

| ~110.0 | C-4' | Aromatic CH carbon. |

| ~108.0 | C-6' | Aromatic CH carbon. |

| ~102.0 | C-2' (O-CH₂-O) | Methylene bridge carbon, shielded by two oxygen atoms. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. Adherence to standard procedures for sample preparation and instrument setup is crucial.

1. Sample Preparation:

- Accurately weigh 5-10 mg of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole for ¹H NMR (20-50 mg for ¹³C NMR).

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

- Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

2. Data Acquisition:

- Insert the sample into the NMR spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.

- Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

- Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

3. Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).

- Phase the spectra correctly to obtain pure absorption peaks.

- Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole is expected to display characteristic absorption bands for the aromatic system, the ether linkages of the dioxole ring, and the tetrazole ring system.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100 - 3150 | C-H Stretch | Aromatic C-H | Characteristic stretching for sp² C-H bonds. |

| 2850 - 2950 | C-H Stretch | Aliphatic C-H (CH₂) | Symmetric and asymmetric stretching of the methylene group in the dioxole ring. |

| 1600 - 1620 | C=N Stretch | Tetrazole Ring | Characteristic stretching vibration for the C=N bond within the heterocyclic ring. |

| 1470 - 1510 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| 1200 - 1280 | C-O-C Stretch | Asymmetric Ether | Asymmetric stretching of the C-O-C linkage in the five-membered dioxole ring. |

| 1000 - 1100 | N-N=N Stretch | Tetrazole Ring | Vibrations associated with the nitrogen framework of the tetrazole ring. |

| 1000 - 1050 | C-O-C Stretch | Symmetric Ether | Symmetric stretching of the C-O-C linkage in the dioxole ring. |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples. The key is to create a transparent, homogeneous disc to minimize light scattering.

Figure 2: Workflow for preparing a KBr pellet for FTIR analysis.

1. Preparation:

- Thoroughly clean an agate mortar and pestle, and the die set components. Dry them completely in an oven to remove any residual moisture, as water shows strong IR absorption.

- Use high-purity, spectroscopy-grade KBr that has been dried in an oven and stored in a desiccator.

2. Grinding and Mixing:

- In the agate mortar, grind 1-2 mg of the solid sample to a very fine powder.

- Add approximately 200 mg of dry KBr (a sample-to-KBr ratio of about 1:100).

- Mix the sample and KBr by gentle grinding for about a minute to ensure a homogeneous mixture. Avoid over-grinding, which can increase moisture absorption.

3. Pressing the Pellet:

- Assemble the die set and transfer the powder mixture into the die chamber, ensuring it is evenly distributed.

- Place the die set into a hydraulic press and apply a pressure of 8,000–10,000 psi to form a transparent or translucent pellet.

- Carefully release the pressure and eject the pellet from the die.

4. Data Acquisition:

- Place the KBr pellet into the sample holder of the FTIR spectrometer.

- Acquire a background spectrum using an empty sample holder or a pure KBr pellet.

- Acquire the sample spectrum. The resulting spectrum will be automatically ratioed against the background.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, which is highly useful for structural elucidation of small, stable organic molecules.

Predicted Mass Spectrum Data

The molecular formula of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole is C₈H₆N₄O₂. The calculated molecular weight is approximately 206.16 g/mol .

-

Molecular Ion (M⁺˙): The EI mass spectrum is expected to show a distinct molecular ion peak at m/z = 206.

-

Key Fragmentation Pathways: The fragmentation is likely initiated by the loss of stable neutral molecules like N₂ from the tetrazole ring, a characteristic fragmentation pathway for tetrazoles. Subsequent fragmentation of the benzodioxole ring can also occur.

Figure 3: Predicted major fragmentation pathway for 1-(1,3-benzodioxol-5-yl)-1H-tetrazole under EI-MS.

| Predicted m/z | Ion Formula | Proposed Identity |

| 206 | [C₈H₆N₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 178 | [C₈H₆N₂O₂]⁺˙ | Loss of N₂ from the tetrazole ring. |

| 145 | [C₇H₅N₂O]⁺ | Subsequent loss of a formyl radical (-CHO) from the dioxole ring. |

| 121 | [C₇H₅O₂]⁺ | Benzodioxole cation, resulting from cleavage of the C-N bond. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is suitable for a Gas Chromatography-Mass Spectrometry (GC-MS) system, which is a common setup for EI-MS analysis of volatile and thermally stable compounds.

1. Sample Preparation:

- Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

- Ensure the sample is free from non-volatile impurities by filtration if necessary.

2. GC-MS Parameters:

- GC System: Use a capillary column suitable for separating aromatic compounds (e.g., HP-5MS).

- Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

- Temperature Program: Use a temperature gradient to ensure the compound elutes as a sharp peak (e.g., start at 100°C, ramp to 280°C).

3. MS Parameters:

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: Set to the standard 70 eV to induce fragmentation and allow for library matching.

- Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

- Ion Source Temperature: Maintain a temperature (e.g., 230°C) sufficient to keep the analyte in the gas phase without causing thermal degradation.

Conclusion

The structural confirmation of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra will definitively map the carbon-hydrogen framework, confirming the connectivity between the benzodioxole and tetrazole moieties. IR spectroscopy will verify the presence of key functional groups, including the aromatic system, the ether linkages, and the characteristic vibrations of the tetrazole ring. Finally, mass spectrometry will confirm the molecular weight and provide structural insights through predictable fragmentation patterns, primarily the characteristic loss of a nitrogen molecule. Together, these techniques provide a self-validating system for the unequivocal identification and characterization of this promising heterocyclic compound, paving the way for its further exploration in scientific research.

References

-

What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples - Kintek Press. (2026). Available at: [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles - Growing Science. Available at: [Link]

-

Ionization Methods in Mass Spec: Making Molecules Fly - Bitesize Bio. (2025). Available at: [Link]

-

Sample preparation for FT-IR. Available at: [Link]

-

The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. Available at: [Link]

-

1,3-Benzodioxole - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

1-Phenyl-1H-tetrazole | C7H6N4 | CID 138477 - PubChem - NIH. Available at: [Link]

-

KBr Pellet Method - Shimadzu. Available at: [Link]

-

Ft-Ir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Available at: [Link]

-

Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR. Available at: [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. Available at: [Link]

-

1,3-BENZODIOXOLE-BASED β- AND γ-PEPTIDE LINKAGES EXHIBITING UNIQUE FLUORESCENCE, CONFORMATION, AND SELF-ASSOCIATION PROPERTIES - LOCKSS. (2005). Available at: [Link]

-

Supplementary information: - The Royal Society of Chemistry. Available at: [Link].

An In-depth Technical Guide to the Solubility and Stability of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrazole ring often serves as a bioisostere for a carboxylic acid group, enhancing pharmacokinetic profiles by improving metabolic stability and bioavailability.[1][2] A thorough understanding of its solubility in common laboratory solvents and its chemical stability under various stress conditions is paramount for its effective application in synthesis, formulation, and analytical development. This document outlines detailed experimental protocols for solubility determination and forced degradation studies, presents qualitative solubility data, and discusses the chemical principles governing the compound's stability, providing researchers and drug development professionals with a foundational resource for their work.

Introduction and Physicochemical Properties

1-(1,3-benzodioxol-5-yl)-1H-tetrazole is a substituted aryl-tetrazole. The benzodioxole moiety is a common structural feature in natural products and pharmaceuticals, while the 1H-tetrazole ring imparts acidic properties (pKa ≈ 4.9), similar to a carboxylic acid.[3][4] This bioisosteric relationship is a cornerstone of its utility in drug design.[5] Understanding the molecule's behavior in solution is critical for every stage of development, from reaction work-ups and purification to formulation and long-term storage.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₆N₄O₂

-

Molecular Weight: 190.16 g/mol

-

Structure:

-

General Characteristics: Expected to be a white to off-white crystalline solid at room temperature. The aromatic nature of both the benzodioxole and tetrazole rings suggests thermodynamic stability under ambient conditions.[1][6]

Solubility Profile

The solubility of a compound is dictated by its ability to form favorable interactions with solvent molecules. For 1-(1,3-benzodioxol-5-yl)-1H-tetrazole, the polar tetrazole ring and ether linkages in the benzodioxole moiety can engage in hydrogen bonding and dipole-dipole interactions, while the aromatic systems can participate in van der Waals forces.

Table 1: Estimated Qualitative Solubility in Common Laboratory Solvents

| Solvent Class | Solvent Name | Polarity Index | Expected Solubility | Rationale for Use in a Lab Setting |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | Stock solution preparation for biological screening; NMR spectroscopy. |

| N,N-Dimethylformamide (DMF) | 6.4 | Highly Soluble | High-temperature reactions; solubilizing resistant compounds. | |

| Acetonitrile (ACN) | 5.8 | Soluble | HPLC/UPLC mobile phase; reaction solvent for syntheses like cycloadditions.[8] | |

| Acetone | 5.1 | Moderately Soluble | General washing and cleaning; crystallization solvent. | |

| Polar Protic | Water | 10.2 | Sparingly Soluble | Solubility is pH-dependent; increased solubility at higher pH due to deprotonation of the tetrazole ring. |

| Methanol (MeOH) | 5.1 | Soluble | HPLC/UPLC mobile phase; crystallization; reaction solvent. | |

| Ethanol (EtOH) | 4.3 | Soluble | Less toxic alternative to methanol for crystallization and reactions. | |

| Nonpolar | Dichloromethane (DCM) | 3.1 | Sparingly Soluble | Liquid-liquid extractions. |

| Toluene | 2.4 | Poorly Soluble | Reaction solvent for specific nonpolar reactions. | |

| Hexanes | 0.1 | Insoluble | Anti-solvent for precipitation/crystallization. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[9][10] It involves equilibrating an excess amount of the solid compound with a solvent at a constant temperature.

Causality and Self-Validation

-

Why Excess Solid? Using an excess of the solid ensures that the solvent becomes fully saturated, and a solid-liquid equilibrium is established. This is the defining principle of thermodynamic solubility.[11][12]

-

Why Constant Temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accuracy.

-

Why Agitation? Agitation (shaking or stirring) accelerates the dissolution process, ensuring that equilibrium is reached in a reasonable timeframe (typically 24-48 hours).

-

Self-Validation: The protocol's trustworthiness is established by analyzing samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes between successive time points.

Step-by-Step Protocol

-

Preparation: Add an excess amount (e.g., 10-20 mg) of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole to a series of vials, each containing a precise volume (e.g., 1.0 mL) of the selected laboratory solvents.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent (typically the mobile phase for the analytical method) to a concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13][14]

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Chemical Stability and Forced Degradation

Assessing the intrinsic stability of a drug candidate is a mandatory step in development, guided by the International Council for Harmonisation (ICH) guidelines.[15] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than those used for accelerated stability testing to identify potential degradation products and pathways.[16][17] This information is crucial for developing stability-indicating analytical methods and understanding potential liabilities of the molecule.[18]

Potential Degradation Pathways

-

Hydrolytic Degradation: The tetrazole ring is generally stable to hydrolysis. However, under harsh acidic or basic conditions, cleavage of the bond between the benzodioxole ring and the tetrazole nitrogen could occur, or the benzodioxole ring itself could be susceptible to opening.

-

Oxidative Degradation: The benzodioxole moiety may be susceptible to oxidation, potentially leading to catechols or other oxidized species. The electron-rich tetrazole ring could also be a target for strong oxidizing agents.

-

Photolytic Degradation: Aromatic systems can absorb UV light, leading to photochemical reactions. The high nitrogen content of the tetrazole ring makes it a potential candidate for photolytic decomposition, possibly involving the extrusion of nitrogen gas.

-

Thermal Degradation: While generally stable, at high temperatures, decomposition could occur, again potentially through the loss of N₂ from the tetrazole ring.

Experimental Protocol: Forced Degradation Study

The goal is to achieve a target degradation of 5-20% of the active ingredient.[16] Degradation beyond this level can lead to secondary degradation products that may not be relevant under normal storage conditions.

Causality and Self-Validation

-

Why These Conditions? The stress conditions (acid, base, oxidation, heat, light) are chosen to cover the most common degradation pathways a drug molecule might encounter during its lifecycle.[15][16]

-

Why a Control? A control sample (stored under ambient or refrigerated conditions, protected from light) is essential to differentiate degradation caused by the stress condition from any inherent instability of the compound in the chosen solvent.

-

Why a Blank? A stressed blank (solvent/excipients without the drug) helps identify any peaks in the chromatogram that do not originate from the drug substance itself.

-

Self-Validation: The study's trustworthiness is ensured by performing a mass balance calculation. The sum of the assay value of the parent compound and the peak areas of all degradation products should ideally be close to 100% of the initial concentration, indicating that all major degradants are being detected.

Step-by-Step Protocol

-

Stock Solution Preparation: Prepare a stock solution of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.[19]

-

Stress Conditions: For each condition, mix the stock solution with the stressor in a vial. Include a control vial containing the stock solution with an equal volume of water.

-

Acid Hydrolysis: Add 1.0 M HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add 1.0 M NaOH. Keep at room temperature for 8 hours.

-

Oxidation: Add 3% H₂O₂. Keep at room temperature for 6 hours.[16]

-

Thermal Degradation: Heat the stock solution at 80 °C for 48 hours.[19]

-

Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][19]

-

-

Neutralization: After the specified time, cool the acid and base hydrolysis samples to room temperature and neutralize them (base with HCl, acid with NaOH).

-

Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze by a stability-indicating UPLC-MS method.[20][21]

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Calculate the percentage of degradation and perform a mass balance assessment.

Visualization: Forced Degradation Study Workflow

Caption: General Workflow for a Forced Degradation Study.

Conclusion

1-(1,3-benzodioxol-5-yl)-1H-tetrazole is a compound with significant potential, whose behavior in solution is governed by the interplay of its polar tetrazole ring and moderately polar benzodioxole core. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, and soluble in common protic solvents like methanol and ethanol, while showing limited solubility in nonpolar media. Its stability profile is anticipated to be robust, though it may be susceptible to degradation under harsh oxidative and photolytic conditions. The protocols and principles outlined in this guide provide a rigorous framework for researchers to experimentally determine the precise solubility and stability characteristics of this molecule, ensuring the generation of reliable and reproducible data essential for advancing its development.

References

- ResolveMass Laboratories. (2025, November 5).

- Pharmaguideline. (n.d.).

- (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- International Journal of Applied Research in Science and Technology. (n.d.).

- MedCrave. (2016, December 14).

- Waters Corporation. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- SlideShare. (n.d.). solubility experimental methods.pptx.

- SlideShare. (2013, February 15).

- ACS Publications. (2019, February 14).

- BMG LABTECH. (2023, April 6).

- Annex Publishers. (2013, August 1). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma.

- BenchChem. (n.d.). Solubility Profile of 1H-Tetrazole in Common Organic Solvents: A Technical Guide.

- PubMed. (2023, December 26).

- Oxford Academic. (2012, August 3).

- National Center for Biotechnology Information. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

- Chemistry Stack Exchange. (2024, October 24). Why is tetrazole acidic?.

- ResearchGate. (2025, August 6). (PDF) Tetrazoles: Synthesis and Biological Activity.

- BenchChem. (n.d.). An In-Depth Technical Guide to the pKa and Acidity of 1H-Tetrazole.

- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.

- RSC Publishing. (2015). 1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles.

- Wikipedia. (n.d.). Tetrazole.

- PubMed. (2012, March 26). The Hydrogen Bond Environments of 1H-tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism.

- PubChem. (n.d.). 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol.

- Autech Industry Co.,Limited. (2024, July 15). 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol.

- MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.

- RSC Publishing. (2021, December 7).

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resolvemass.ca [resolvemass.ca]

- 17. ijarsct.co.in [ijarsct.co.in]

- 18. Development of stability-indicating assay method and liquid chromatography-quadrupole-time-of-flight mass spectrometry-based structural characterization of the forced degradation products of alpelisib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. annexpublishers.com [annexpublishers.com]

- 21. academic.oup.com [academic.oup.com]

A Technical Guide to the Potential Biological Activities of Benzodioxole-Containing Tetrazole Derivatives

Abstract

The convergence of privileged structural motifs in medicinal chemistry is a cornerstone of modern drug discovery. This guide explores the prospective biological activities of hybrid molecules incorporating both the 1,3-benzodioxole and tetrazole scaffolds. While the individual pharmacological profiles of these moieties are well-established, their combined potential remains a nascent field of investigation. This document provides a comprehensive overview of the known anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities associated with each scaffold, supported by quantitative data and mechanistic insights. Furthermore, it outlines detailed experimental protocols and workflows for the synthesis and evaluation of novel benzodioxole-containing tetrazole derivatives, offering a roadmap for researchers and drug development professionals to explore this promising chemical space.

Introduction: The Rationale for Hybridization

The strategic combination of distinct pharmacophores into a single molecular entity is a powerful approach in drug design, often leading to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles. The 1,3-benzodioxole ring, a structural feature present in numerous natural products and synthetic compounds, is recognized for its diverse biological activities.[1] Similarly, the tetrazole ring, a bioisostere of the carboxylic acid group, is a key component in a wide array of approved drugs and clinical candidates, valued for its metabolic stability and ability to participate in crucial binding interactions.[2][3]

This guide posits that the synergistic integration of the benzodioxole and tetrazole moieties could yield novel derivatives with significant therapeutic potential across several key areas of unmet medical need.

Foundational Scaffolds: Established Biological Activities

The 1,3-Benzodioxole Moiety: A Versatile Pharmacophore

The 1,3-benzodioxole scaffold is a recurring motif in compounds exhibiting a broad spectrum of biological effects. Its presence can influence a molecule's metabolic stability and its interaction with various biological targets.

-

Anticancer Activity: Numerous 1,3-benzodioxole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4][5][6] For instance, certain thiourea derivatives incorporating two benzodioxole moieties have shown potent antitumor activity, with IC50 values in the low micromolar range against HepG2, HCT116, and MCF-7 cell lines.[5]

-

Anti-inflammatory Properties: The benzodioxole ring is a key feature in several potent anti-inflammatory agents. These compounds often exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1][7]

-

Antimicrobial Effects: The antimicrobial potential of benzodioxole derivatives has been documented, with some compounds showing activity against both bacterial and fungal pathogens.[8]

The Tetrazole Ring: A Privileged Heterocycle in Medicinal Chemistry

The tetrazole ring is a highly valuable component in drug design due to its unique physicochemical properties. It is a metabolically stable, non-classical bioisostere of the carboxylic acid group, which allows it to engage in similar hydrogen bonding interactions with biological targets.[9][10]

-

Anticancer Potential: Tetrazole derivatives have been extensively investigated for their anticancer properties. Their mechanisms of action are diverse and can include the disruption of DNA replication, inhibition of protein synthesis, and the generation of oxidative stress.[2][9] Some tetrazole-containing compounds have shown potent antiproliferative activity against various cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[11]

-

Anti-inflammatory Activity: A number of tetrazole derivatives exhibit significant anti-inflammatory effects, often through the inhibition of COX-2.[10]

-

Antimicrobial Activity: The tetrazole scaffold is present in several antimicrobial agents. These compounds can display broad-spectrum activity against both bacteria and fungi.[2][12][13]

-

Anticonvulsant Properties: The tetrazole ring is a key structural feature in some anticonvulsant drugs. Their mechanism of action is often associated with the modulation of the GABAergic system.[14][15]

Prospective Biological Activities of Benzodioxole-Tetrazole Hybrids

Based on the established activities of the individual scaffolds, it is hypothesized that benzodioxole-containing tetrazole derivatives will exhibit a range of valuable biological properties. The following sections outline these potential activities and provide detailed protocols for their investigation.

Anticancer Activity

The combination of the benzodioxole and tetrazole moieties could lead to novel anticancer agents with enhanced potency and potentially novel mechanisms of action.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| bis-benzo[d][9][11]dioxol-5-yl thiourea derivatives | HepG2 | 2.38 | [5] |

| HCT116 | 1.54 | [5] | |

| MCF-7 | 4.52 | [5] | |

| 5-pyridyl-tetrazol-1-yl-indole derivatives | HeLa, MCF7, U87 MG | Sub-micromolar to nanomolar | [11] |

| Tetrazole linked Benzochromene Derivatives | MCF-7, Caco-2, HeLa, SKBR-3 | 15-33 | [16] |

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel compounds on cancer cell lines.[17]

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[17]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[17]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).[17]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[17]

The anticancer activity of benzodioxole-tetrazole hybrids could arise from the inhibition of tubulin polymerization, a mechanism observed in some tetrazole derivatives.[11]

Caption: Proposed anticancer mechanism of action.

Anti-inflammatory Activity

The combination of a benzodioxole moiety, known for its presence in COX inhibitors, and a tetrazole ring, a bioisostere for the carboxylic acid group found in many NSAIDs, suggests a strong potential for anti-inflammatory activity.

| Compound Class | Assay | IC50 (µM) | Reference |

| Benzodioxole-pyrazole hybrids | COX-1 Inhibition | Varies by compound | [7] |

| COX-2 Inhibition | Varies by compound | [7] | |

| Tetrazole derivatives | COX-2 Inhibition | Varies by compound | [10] |

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[2]

-

Animals: Use male Wistar rats (150-200 g).

-

Grouping: Divide the animals into groups (n=6), including a vehicle control, a positive control (e.g., indomethacin, 10 mg/kg), and groups for different doses of the test compound.[2]

-

Compound Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.[2]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[2][6]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[2]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

The primary mechanism of anti-inflammatory action is likely the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

Caption: Proposed anti-inflammatory mechanism.

Antimicrobial Activity

Given the known antimicrobial properties of both benzodioxole and tetrazole derivatives, their hybrids are promising candidates for the development of new anti-infective agents.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Benzimidazole-linked tetrazole derivatives | S. aureus | 1.562 | [2] |

| E. coli | 3.125 | [2] | |

| B. subtilis | 6.25 | [2] | |

| S. aeruginosa | 3.125 | [2] |

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[18][19]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.[20]

-

Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.[19]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[18]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

The antimicrobial action could involve the inhibition of essential bacterial enzymes, such as DNA gyrase or topoisomerase IV, which are involved in DNA replication.[9]

Caption: Proposed anticonvulsant mechanism.

Synthesis of Benzodioxole-Containing Tetrazole Derivatives

A common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide, often catalyzed by an amine salt or a Lewis acid.

Caption: General synthetic route to benzodioxole-tetrazoles.

Conclusion and Future Directions

The synthesis of hybrid molecules containing both the 1,3-benzodioxole and tetrazole moieties represents a promising yet underexplored avenue for the discovery of novel therapeutic agents. The established pharmacological profiles of the individual scaffolds provide a strong rationale for investigating their combined potential in the fields of oncology, inflammation, infectious diseases, and neurology. The experimental protocols and mechanistic hypotheses presented in this guide offer a comprehensive framework for initiating such investigations. Future research should focus on the synthesis and systematic evaluation of a library of benzodioxole-containing tetrazole derivatives to establish structure-activity relationships and identify lead compounds for further preclinical development.

References

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. [Link]

-

Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. MDPI. [Link]

-

Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents With COX-1,2/5-LOX Inhibition and Antioxidant Potential. PubMed. [Link]

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. National Institutes of Health. [Link]

-

Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Taylor & Francis Online. [Link]

-

Design, synthesis and evaluation of 5-substituted 1-H-tetrazoles as potent anticonvulsant agents. ResearchGate. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]

-

1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies. PubMed. [Link]

-

Tetrazole derivatives bearing benzodiazepine moiety-synthesis and action mode against virulence of Candida albicans. PubMed. [Link]

-

Synthesis and anticancer activity of bis-benzo[d]d[9][11]ioxol-5-yl thiourea derivatives with molecular docking study. PubMed. [Link]

-

Convulsant potencies of tetrazoles are highly correlated with actions on GABA/benzodiazepine/picrotoxin receptor complexes in brain. PubMed. [Link]

-

Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Taylor & Francis Online. [Link]

-

Design, synthesis and evaluation of 5-substituted 1-H-tetrazoles as potent anticonvulsant agents. PubMed. [Link]

-

Mechanism of action of tetrazole-derived anticancer agents. ResearchGate. [Link]

-

Structures of benzodioxol derivatives having various biological activities. ResearchGate. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institutes of Health. [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed. [Link]

-

Synthesis and antitumor evaluation of 5-(benzo[d]d[9][11]ioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. Royal Society of Chemistry. [Link]

-

Antimicrobial Susceptibility Testing. National Institutes of Health. [Link]

-

Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers. [Link]

-

Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications. [Link]

-

Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives. PubMed. [Link]

-

Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. ResearchGate. [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. National Institutes of Health. [Link]

-

New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. Journal of Pharmaceutical Negative Results. [Link]

-

In vitro and In vivo antitumor activities of benzothiazole analogs. ResearchGate. [Link]

-

Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety. PubMed. [Link]

-

Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]

-

1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. PubMed Central. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Royal Society of Chemistry. [Link]

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]

-

Synthesis, Analgesic and Anti-inflammatory activity of Benzofuran pyrazole Heterocycles. ResearchGate. [Link]

-

Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. ARKIVOC. [Link]

-

Al-Nahrain Journal of Science Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]

-

A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. MDPI. [Link]

-

Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. [Link]

-

Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors. PubMed. [Link]

-

Efficient Synthesis and Pharmacological Evaluation of 3-(4-{5-Amino-6- fluoro-1-[2'-(1H-tetrazole - SciSpace. SciSpace. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SOME NOVEL TETRAZOLE DERIVATIVE. YMER. [Link]

-

Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. MDPI. [Link]

-

Carrageenan Induced Paw Edema Model. Creative Biolabs. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. National Institutes of Health. [Link]

-

Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. Journal of Chemical Society of Nigeria. [Link]msociety.org.ng/index.php/jcsn/article/view/100)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 9. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. pnrjournal.com [pnrjournal.com]

- 13. Convulsant potencies of tetrazoles are highly correlated with actions on GABA/benzodiazepine/picrotoxin receptor complexes in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and evaluation of 5-substituted 1-H-tetrazoles as potent anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ymerdigital.com [ymerdigital.com]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. scispace.com [scispace.com]

- 19. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]

- 20. Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical History of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole

An In-depth Guide for Chemical Research and Development Professionals

Introduction: Unifying Two Key Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of novel drug design. The molecule 1-(1,3-benzodioxol-5-yl)-1H-tetrazole represents a compelling fusion of two such privileged structures: the 1,3-benzodioxole ring and the 1-substituted tetrazole moiety. The 1,3-benzodioxole unit, often referred to as the methylenedioxyphenyl group, is a structural motif present in numerous natural products and synthetic compounds, valued for its ability to modulate metabolic stability and interact with various biological targets. The tetrazole ring is a widely recognized bioisostere for the carboxylic acid group, offering similar acidity (pKa) and spatial properties but with improved metabolic resistance and cell membrane permeability.

This technical guide provides a comprehensive literature review of the discovery and history of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole, focusing on the development of its synthesis. We will explore the causality behind the chosen synthetic routes, present a detailed experimental protocol, and contextualize its place within the broader field of heterocyclic chemistry.

Part 1: The Historical Context and Discovery of the Core Synthetic Route

The specific discovery of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole is not documented as a singular, landmark event. Instead, its history is intrinsically linked to the development of general and efficient methods for the synthesis of 1-substituted-1H-tetrazoles. The most prevalent and robust method for creating this class of compounds is a one-pot, three-component reaction involving a primary amine, an orthoester (typically triethyl orthoformate), and an azide source (commonly sodium azide)[1][2].